
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The thiazole ring can be introduced via cyclization reactions involving thioamides and α-haloketones .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The dioxolane ring may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Molecular Structure :
- Formula: C₈H₉NO₄S
- Molecular Weight : 215.23 g/mol
- CAS Number : 1909309-55-2
- Key Features : A 1,3-thiazole ring substituted at position 2 with a 2-methyl-1,3-dioxolane moiety and at position 5 with a carboxylic acid group. The dioxolane ring enhances solubility and conformational stability, making it valuable in pharmaceutical and agrochemical research .
Comparative Analysis with Structural Analogs
2-Boc-Aminothiazole-5-carboxylic Acid
- Formula : C₈H₁₀N₂O₄S
- CAS : 63468-63-3
- Key Differences: Features a tert-butoxycarbonyl (Boc)-protected amino group at position 2.
- Applications : Primarily a synthetic intermediate in peptide chemistry; the Boc group facilitates controlled deprotection during synthesis.
- Comparison : The Boc group introduces steric bulk, reducing reactivity compared to the dioxolane ring in the target compound. This makes it less suitable for direct biological applications but critical for stepwise organic synthesis .
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid
- Formula : C₈H₆N₂O₃S
- CAS : 368870-05-7
- Key Differences : Combines a thiazole with an isoxazole ring, introducing additional nitrogen and oxygen heteroatoms.
- Applications: Potential in material science and medicinal chemistry due to dual heterocyclic systems.
- Comparison : The isoxazole moiety increases polarity and hydrogen-bonding capacity, contrasting with the dioxolane’s lipophilic character. This may affect bioavailability and target binding .
2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic Acid
- Formula: C₈H₄ClNO₂S₂
- CAS : 1152614-58-8
- Key Differences : Substituted with a chlorothiophene group at position 2.
- Applications : Enhanced lipophilicity from chlorine and sulfur atoms makes it suitable for hydrophobic target interactions.
- Comparison : The chlorine atom improves metabolic stability compared to the dioxolane, but the thiophene ring may introduce photochemical instability risks .
2-(1-Ethoxyethyl)-1,3-thiazole-5-carboxylic Acid
- Formula: C₈H₁₁NO₃S
- CAS : 1340060-32-3
- Key Differences : Contains a flexible ethoxyethyl substituent instead of the rigid dioxolane.
- Applications : Ether linkage improves solubility; used in intermediate synthesis.
3-Methoxy-1,2-thiazole-5-carboxylic Acid
- Formula: C₅H₅NO₃S
- CAS: Not explicitly listed
- Key Differences : Methoxy group at position 3 versus the dioxolane at position 2.
- Applications : Electron-donating methoxy group influences acidity of the carboxylic acid, useful in pH-sensitive reactions.
- Comparison : Smaller substituent size reduces steric hindrance but limits solubility enhancement compared to the dioxolane .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s dioxolane ring may require specialized cyclization conditions, whereas analogs like the Boc-protected derivative () are synthesized via standard protecting-group strategies .
- Biological Performance : Dioxolane’s oxygen atoms enhance water solubility, a critical advantage over chlorothiophene-containing analogs in drug formulation .
- Stability : The rigid dioxolane ring improves thermal stability compared to flexible ethoxyethyl substituents, which may degrade under prolonged storage .
Biological Activity
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves the formation of a thiazole ring fused with a dioxolane moiety. The synthetic route typically includes the reaction of appropriate thiazole precursors with dioxolane derivatives under controlled conditions. This compound is often characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Properties
Research indicates that compounds containing dioxolane and thiazole structures exhibit significant antimicrobial activities. In particular:
- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating strong activity against Staphylococcus aureus and Pseudomonas aeruginosa .
- Antifungal Activity : The compound also demonstrates antifungal properties, particularly against Candida albicans. In vitro tests have indicated that derivatives of this compound can inhibit the growth of yeast pathogens effectively .
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity (MIC µg/mL) |
---|---|
Staphylococcus aureus | 625 - 1250 |
Staphylococcus epidermidis | 500 - 1000 |
Pseudomonas aeruginosa | 250 - 500 |
Candida albicans | 100 - 200 |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the thiazole or dioxolane rings can significantly influence potency and selectivity.
Research has shown that:
- Hydrophobic Substituents : The introduction of hydrophobic groups at specific positions enhances antibacterial activity.
- Chirality : The enantiomeric forms of the compound may exhibit different levels of biological activity, underscoring the importance of stereochemistry in drug design .
Case Studies
Several studies have highlighted the biological potential of related compounds:
- Antibacterial Screening : A study synthesized various dioxolane derivatives and tested them against common bacterial strains. Results indicated that modifications in the dioxolane ring led to improved antibacterial efficacy against resistant strains .
- Fungal Inhibition : Another investigation focused on the antifungal properties of thiazole derivatives, revealing that certain modifications resulted in enhanced activity against fungal pathogens compared to standard antifungal agents .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 1,3-dioxolane moiety into the thiazole-5-carboxylic acid scaffold?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, brominated intermediates like 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid () can undergo nucleophilic substitution or coupling reactions to introduce functional groups. Protecting groups (e.g., tert-butoxycarbonyl in ) may stabilize reactive sites during synthesis. Purification often employs recrystallization or chromatography, as seen in impurity synthesis protocols ().
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing dioxolane protons (δ ~4.8–5.2 ppm) and thiazole ring signals (δ ~7.5–8.5 ppm) ( ).
- IR : Confirms carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1680–1720 cm⁻¹) and dioxolane ether linkages (C-O-C ~1050–1150 cm⁻¹).
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns ( ).
Q. How can solubility and reactivity be optimized for biological assays?
- Methodological Answer : Adjust pH to deprotonate the carboxylic acid (pKa ~2–3) for aqueous solubility. Derivatization (e.g., esterification in ) or salt formation (e.g., sodium salts in ) enhances solubility in organic solvents. Reactivity studies should monitor stability under varying temperatures and pH using HPLC ().
Advanced Research Questions
Q. What computational methods predict the electronic effects of the 1,3-dioxolane group on the thiazole ring?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects. Comparative studies with analogues (e.g., 2-(thiophen-2-yl) derivatives in ) reveal how dioxolane’s electron-rich oxygen atoms modulate aromaticity and dipole moments. Software like Gaussian or ORCA is recommended, with validation via experimental UV-Vis and cyclic voltammetry .
Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural determination, and how are they resolved?
- Methodological Answer : The dioxolane ring’s flexibility can cause disorder in crystal lattices. High-resolution X-ray diffraction () combined with SHELXL refinement ( ) addresses this:
- Twinning : Use TWIN laws and HKLF5 format in SHELXL.
- Disorder : Apply PART instructions and isotropic displacement parameter restraints.
- Validation tools like PLATON or checkCIF ensure structural reliability.
Q. What strategies identify biological targets for this compound in drug discovery?
- Methodological Answer :
- Virtual Screening : Dock the compound into protein databases (e.g., PDB) using AutoDock Vina, focusing on thiazole-binding enzymes (e.g., kinases in ).
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding kinetics to targets like cyclooxygenase or antimicrobial enzymes ().
- SAR Studies : Compare with analogues (e.g., 2-(4-aminophenyl)-thiazole-5-carboxylic acid in ) to correlate substituents with activity.
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c9-6(10)4-3-8-5(13-4)7-11-1-2-12-7/h3,7H,1-2H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRYBXHGSZTEQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(S2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603999-23-1 | |
Record name | 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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